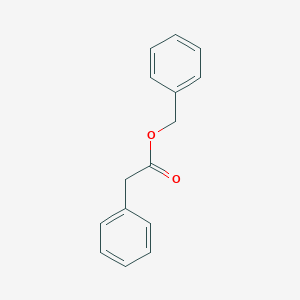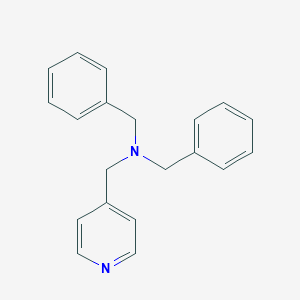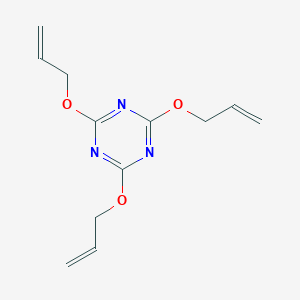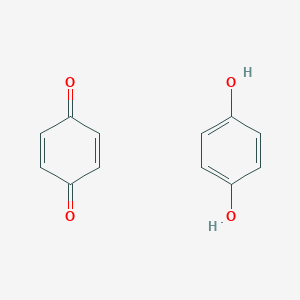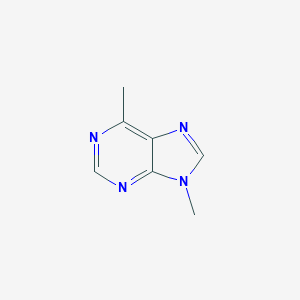
6,9-Dimethyl-9H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,9-Dimethyl-9H-purine is a chemical compound with the molecular formula C7H9N5 . It has an average mass of 163.180 Da and a monoisotopic mass of 163.085800 Da .
Molecular Structure Analysis
The molecular structure of 6,9-Dimethyl-9H-purine consists of a purine core with two methyl groups attached at the 6 and 9 positions . The structure can be represented in both 2D and 3D formats .Physical And Chemical Properties Analysis
6,9-Dimethyl-9H-purine has a density of 1.4±0.1 g/cm3, a boiling point of 368.6±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 61.5±3.0 kJ/mol and a flash point of 176.7±28.7 °C .Safety And Hazards
6,9-Dimethyl-9H-purine is considered toxic and should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . In case of contact, it is advised to flush with copious amounts of water and seek medical advice .
Direcciones Futuras
While there is limited information on the future directions of 6,9-Dimethyl-9H-purine, research into purine derivatives is ongoing, particularly in the field of antitumor agents . Further detailed analysis of the degradation species is needed to determine the main active components and direct target for this type of molecules .
Propiedades
IUPAC Name |
6,9-dimethylpurine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-5-6-7(9-3-8-5)11(2)4-10-6/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPWYDLUZFPJNL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=N1)N(C=N2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,9-Dimethyl-9H-purine | |
CAS RN |
14675-46-8 |
Source


|
| Record name | 6,9-Dimethyl-9H-purine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14675-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

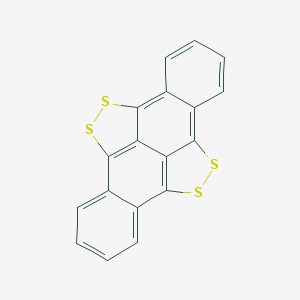
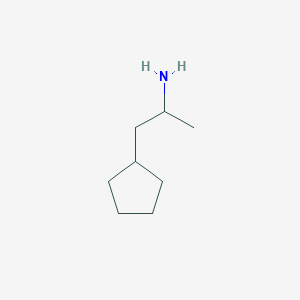
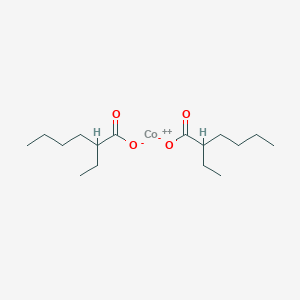
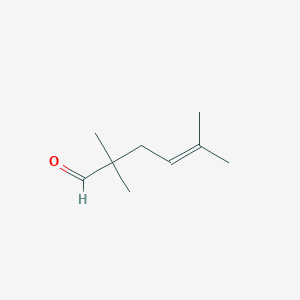
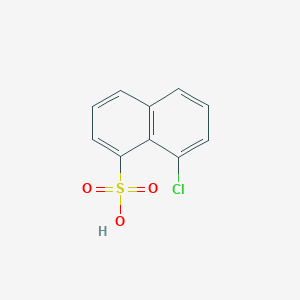

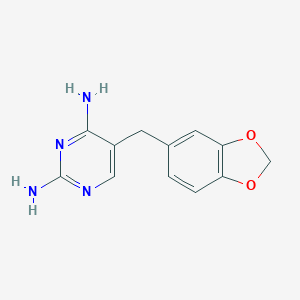
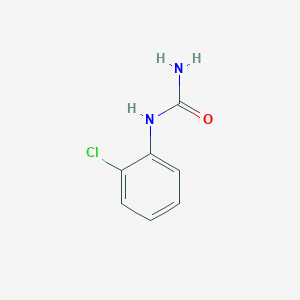
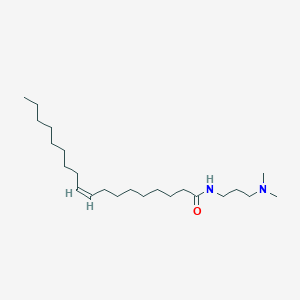
![1,5,9-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene](/img/structure/B85876.png)
